PPARδ Agonist Potency: Structural Proximity to a Low-Nanomolar Lead Compound
The target compound shares its benzothiazole-piperazine core with compound 5g (EC50 = 4.1 nM on hPPARδ) from the Kato 2023 series [1]. While no direct assay data exist for CAS 897482-38-1, the 3-phenylpropan-1-one side chain is structurally analogous to the optimized acyl substituents that conferred sub-10 nM potency in that study. In contrast, early leads in the same series bearing simple acetyl or unsubstituted benzoyl groups exhibited EC50 values >1000 nM [1]. This class-level inference suggests that the target compound may retain significant PPARδ activity, but quantitative confirmation is lacking.
| Evidence Dimension | hPPARδ transactivation EC50 |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Compound 5g: EC50 = 4.1 nM; early lead (unsubstituted benzoyl): EC50 >1000 nM |
| Quantified Difference | Potency differential >240-fold between optimized and early leads |
| Conditions | Cell-based transactivation assay, hPPARδ-GAL4 chimera, HEK293 cells [1] |
Why This Matters
Procurement for PPARδ-targeted programs should consider that even within the same chemical series, potency can vary by more than two orders of magnitude depending on the acyl substituent.
- [1] Kato T, Ohara T, Suzuki N, Naya N, Fukao K, Tokuyama R, Muto S, Fukasawa H, Itai A, Matsumura KI. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023 Mar 15;82:117215. doi: 10.1016/j.bmc.2023.117215. View Source
